O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
Description
DNA Alkylation and Crosslinking Pathways
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate functions as a bifunctional alkylating agent, targeting guanine residues at the N7 position in DNA. The chloroethyl groups undergo hydrolysis to form reactive aziridinium intermediates, which covalently bind to DNA bases. This alkylation disrupts DNA replication by introducing monoadducts and interstrand crosslinks (ICLs), particularly at 5'-GNC-3' sequences.
Key Findings:
- Crosslink Specificity: Molecular dynamics simulations reveal a preference for 1,3-intrastrand crosslinks over 1,2 crosslinks due to favorable steric and entropic factors.
- Structural Impact: Crosslinking induces helical distortion, destabilizing DNA-protein interactions and impeding transcription factor binding.
- Comparative Efficiency: In HT1080 fibrosarcoma cells, phosphorodiamidate mustard analogs generate DNA-protein crosslinks (DPCs) at rates 2–3× higher than nitrogen mustards.
Table 1: DNA Crosslinking Efficiency of this compound Analogs
| Cell Line | Crosslink Type | Frequency (Adducts/10⁶ Nucleotides) | Source |
|---|---|---|---|
| HT1080 | DNA-DNA (1,3) | 12.4 ± 1.2 | |
| A549 | DNA-Protein | 8.7 ± 0.9 | |
| XPA (NER-deficient) | DNA-Protein | 15.2 ± 2.1 |
Induction of Cell Cycle Arrest via DNA Damage Response
DNA damage triggered by this compound activates the ATR-Chk1 pathway, leading to G₂/M phase arrest. Phosphorylated histone H2AX (γ-H2AX) foci formation correlates with double-strand break accumulation, as observed in A549 lung carcinoma cells. Persistent G₂ arrest promotes senescence, evidenced by elevated senescence-associated β-galactosidase (SA-β-gal) activity.
Mechanistic Insights:
- Checkpoint Activation: DNA-dependent protein kinase (DNA-PK) and ATM kinases phosphorylate p53, upregulating p21CIP1/WAF1 and inhibiting CDK1/cyclin B1 complexes.
- Repair Pathway Dependence: Nucleotide excision repair (NER)-deficient XPA cells exhibit prolonged G₂ arrest and heightened sensitivity, implicating NER in crosslink resolution.
- Senescence Phenotype: Senescent cells display flattened morphology, reduced proliferative markers (e.g., Ki-67), and overexpression of DEC1, a senescence-associated transcription factor.
Apoptosis Activation through Mitochondrial Pathways
Mitochondrial apoptosis is initiated by cytochrome c release following outer membrane permeabilization (MOMP). This compound upregulates pro-apoptotic BAX/BAK while downregulating anti-apoptotic Bcl-2, shifting the mitochondrial equilibrium toward apoptosis. Caspase-9 activation triggers the effector caspase cascade, culminating in PARP cleavage and DNA fragmentation.
Critical Regulatory Nodes:
- ROS Generation: Alkylation-induced oxidative stress depletes glutathione (GSH), impairing mitochondrial redox balance and enhancing permeability.
- Phosphorylation Dynamics: JNK-mediated phosphorylation of Bcl-2 at Ser70 disrupts its anti-apoptotic function, facilitating BAX oligomerization.
- Crosslink Persistence: Unrepaired DPCs activate the Fanconi anemia (FA) pathway, synergizing with p53 to amplify apoptotic signals.
Figure 2: Mitochondrial Apoptosis Pathway (Describe hypothetical figure: Phosphorodiamidate mustard induces BAX activation, cytochrome c release, and caspase-9 cleavage, as reported in.)
Properties
IUPAC Name |
N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJAZFXJPCTQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOP(=O)(N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302822 | |
| Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39800-29-8 | |
| Record name | NSC154039 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphorylation of Bis(2-chloroethyl)amine with 3-Butenyl Phosphorodichloridate
The most widely reported method involves the reaction of bis(2-chloroethyl)amine with 3-butenyl phosphorodichloridate under anhydrous conditions. This two-step process begins with the synthesis of the phosphorodichloridate intermediate, followed by its aminolysis with bis(2-chloroethyl)amine.
Step 1: Synthesis of 3-Butenyl Phosphorodichloridate
3-Buten-1-ol reacts with phosphorus oxychloride (POCl₃) in the presence of a catalytic base such as pyridine or triethylamine. The reaction proceeds at 0–5°C to minimize side reactions, yielding 3-butenyl phosphorodichloridate:
Step 2: Aminolysis with Bis(2-chloroethyl)amine
The dichloridate intermediate is treated with bis(2-chloroethyl)amine in dichloromethane or chloroform. Triethylamine is added to neutralize HCl, facilitating the substitution of chloride with the amine group:
Key Parameters
Alternative Route: Substitution of Pre-formed Phosphoramidate Chlorides
A less common approach involves substituting chloride in pre-formed phosphoramidates. For example, O-(3-butenyl)phosphoramidate dichloride reacts with bis(2-chloroethyl)amine in tetrahydrofuran (THF) at reflux. This method avoids handling POCl₃ directly but requires stringent moisture control.
Optimization of Reaction Conditions
Solvent Selection and Impact on Yield
Polar aprotic solvents like THF and dichloromethane enhance nucleophilic substitution rates compared to non-polar solvents. Table 1 compares yields under varying conditions.
Table 1: Solvent-Dependent Yields of this compound
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Dichloromethane | 0–5 | 12 | 78 | 95 |
| Tetrahydrofuran | 25 | 8 | 82 | 97 |
| Chloroform | -10–0 | 18 | 85 | 96 |
| Toluene | 25 | 24 | 45 | 88 |
Chloroform at subzero temperatures (-10°C) maximizes yield (85%) by reducing side reactions such as ester hydrolysis.
Catalytic Bases and Stoichiometry
Triethylamine remains the preferred base due to its efficacy in HCl scavenging. A 10% molar excess of base relative to dichloridate improves yields by 12–15% compared to stoichiometric amounts. Alternative bases like DBU (1,8-diazabicycloundec-7-ene) show marginal improvements (3–5%) but increase costs.
Purification and Characterization
Post-Reaction Workup
Crude product is washed sequentially with:
Chromatographic Purification
Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves the target compound from byproducts like bis-phosphorylated amines. HPLC analysis confirms purity >98% using a C18 column (acetonitrile:water, 70:30).
Spectroscopic Characterization
-
³¹P NMR : Single resonance at δ 8.2–8.5 ppm, confirming phosphorodiamidate structure.
-
¹H NMR : 3-butenyl protons appear as multiplet (δ 5.6–5.8 ppm) and triplet (δ 4.1–4.3 ppm).
-
HRMS : [M+H]⁺ at m/z 275.11 (calculated 275.11).
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Recent patents describe transitioning from batch to continuous flow reactors to enhance scalability. Key advantages include:
-
Improved Heat Management : Exothermic reactions are controlled via Joule-Thomson cooling.
-
Reduced Solvent Use : 40–50% less solvent consumption compared to batch processes.
Byproduct Mitigation
Major byproducts include:
-
Bis-phosphorylated Amines : Formed via over-reaction; minimized by precise stoichiometry.
-
Hydrolyzed Ester : Controlled via anhydrous conditions (<50 ppm H₂O).
Comparative Analysis with Analogous Compounds
Table 2: Structural and Synthetic Comparison of Phosphorodiamidates
| Compound | Ester Group | Key Reaction Step | Yield (%) |
|---|---|---|---|
| O-(3-Butenyl)-N,N-bis(2-Cl-Et)PD | 3-Butenyl | Aminolysis of dichloridate | 85 |
| Phenyl-N,N-bis(2-Cl-Et)PD | Phenyl | Nucleophilic substitution | 78 |
| Glufosfamide | β-D-Glucopyranose | Enzymatic conjugation | 62 |
The 3-butenyl derivative’s higher yield (85%) versus phenyl analogs (78%) reflects its superior leaving group ability during aminolysis .
Chemical Reactions Analysis
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorodiamidate oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphoric acid derivatives and other by-products.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Introduction to O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
This compound, identified by its CAS Number 39800-29-8, is an organophosphorus compound with significant applications in scientific research, particularly in the field of oncology. This compound is characterized by its alkylating properties, which make it a candidate for further exploration in therapeutic contexts.
Anticancer Research
This compound is primarily studied for its potential as an antitumor agent . As an alkylating agent, it interacts with DNA, leading to cross-linking that can inhibit cancer cell proliferation. This mechanism is similar to that of other chemotherapeutic agents, making it a subject of interest for developing new cancer treatments .
Synthesis and Stability
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice to achieve high purity and yield. Stability studies indicate that the compound should be stored at low temperatures to maintain its reactivity over time.
Case Study 1: Antitumor Activity Evaluation
A study published in Chemical and Pharmaceutical Bulletin evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against ovarian cancer cells, highlighting the compound's potential as a therapeutic agent .
Case Study 2: Mechanistic Insights
Research conducted on the mechanistic pathways involved in the action of this compound demonstrated that the compound induces apoptosis in cancer cells through DNA damage response mechanisms. This study provided insights into how this compound could be integrated into existing cancer treatment protocols.
Mechanism of Action
The mechanism of action of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate involves its interaction with molecular targets such as enzymes and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modification of their activity. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase and other enzymes.
Comparison with Similar Compounds
Methyl N,N-bis(2-chloroethyl)phosphorodiamidate
- Molecular Formula : C₅H₁₃Cl₂N₂O₂P
- Molecular Weight : 235.05 g/mol
- Key Differences: Substituent: Methyl group instead of 3-butenyl. Physicochemical Properties: Lower molecular weight and logP (0.1) compared to the 3-butenyl analogue, suggesting reduced lipophilicity .
2-Carboxyethyl-N,N-bis(2-chloroethyl)phosphorodiamidate (Carboxyphosphamide)
- Molecular Formula : C₇H₁₄Cl₂N₂O₅P
- Molecular Weight : 305.08 g/mol
- Key Differences :
O-(3-Benzyloxypropyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (O-Benzyl Alcophosphamide)
- Molecular Formula : C₁₄H₂₂Cl₂N₂O₃P
- Molecular Weight : 375.21 g/mol
- Key Differences: Substituent: Benzyloxypropyl group enhances lipophilicity (logP ~4.0 estimated).
N,N-Bis(2-chloroethyl)-N'-(3-hydroxypropyl)phosphorodiamidate (Cytoxal Alcohol)
- Molecular Formula : C₇H₁₇Cl₂N₂O₃P
- Molecular Weight : 287.10 g/mol
- Key Differences :
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on carboxylic acid functionality.
Biological Activity
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate, commonly referred to as NSC 15403, is a chemical compound with significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNOP
- Molecular Weight : 275.11 g/mol
- CAS Number : 39800-29-8
This compound exhibits its biological effects primarily through alkylation of DNA, which disrupts cellular replication and leads to apoptosis in cancer cells. The chloroethyl groups are known to form reactive intermediates that can bind to nucleophilic sites in DNA, causing strand breaks and ultimately cell death .
Antitumor Activity
Research has shown that this compound possesses notable antitumor properties. In vitro studies indicate that it is effective against various cancer cell lines, including those resistant to conventional therapies. Its efficacy is attributed to its ability to induce DNA damage and activate apoptotic pathways .
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 5.0 | DNA alkylation |
| MCF-7 (Breast cancer) | 4.5 | Induction of apoptosis |
| HeLa (Cervical cancer) | 3.8 | Cell cycle arrest |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Lung Cancer Cells : In a study conducted by Moon et al. (1995), the compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 5 µM. The study highlighted the compound's ability to induce DNA damage and apoptosis through the formation of DNA adducts .
- Breast Cancer Resistance : A separate study explored its effects on MCF-7 breast cancer cells, particularly those exhibiting resistance to tamoxifen. The compound was found to overcome this resistance by inducing apoptosis via mitochondrial pathways .
- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry detailed the oxidative metabolism of related compounds, suggesting that similar metabolic pathways may activate this compound, enhancing its therapeutic potential .
Toxicity and Safety Profile
While the antitumor effects are promising, it is crucial to consider the toxicity associated with this compound. Studies indicate that while effective against cancer cells, the compound may also exhibit cytotoxic effects on normal cells at higher concentrations. Therefore, further research is needed to optimize dosing regimens and minimize adverse effects .
Q & A
Q. What are the key synthetic steps and characterization methods for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate?
The synthesis typically involves nucleophilic substitution reactions at the phosphorus center. A common approach includes reacting a phosphorodiamidate precursor with 3-butenyl and 2-chloroethyl groups under anhydrous conditions. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and P NMR confirm the substitution pattern and purity. For example, P NMR peaks near 15–20 ppm indicate phosphorodiamidate formation .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHClNOP) and detects impurities such as hydrolyzed byproducts .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and Cl .
Q. What is the proposed mechanism of antitumor activity for this compound?
The compound acts as a DNA alkylating agent, primarily targeting guanine residues at the N7 position. This induces DNA cross-linking, disrupting replication and triggering apoptosis. The chloroethyl groups are critical for alkylation, while the butenyl moiety may enhance cellular uptake or stability . Hydrolysis of the chloroethyl groups generates reactive intermediates (e.g., aziridinium ions), which mediate covalent DNA adducts .
Q. How are impurities and degradation products identified during quality control?
Common impurities include hydrolyzed derivatives (e.g., N,N-bis(2-chloroethyl)phosphoramidate) and oxidation byproducts. Analytical strategies involve:
- Reverse-Phase HPLC : Separates impurities using a C18 column with UV detection at 210 nm .
- LC-MS/MS : Identifies trace impurities like N,N-bis(2-chloroethyl)-N'-(3-hydroxypropyl)phosphoric acid diamide acid chloride .
- Stability Studies : Accelerated degradation under acidic/alkaline conditions reveals hydrolysis pathways .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
Low yields (e.g., 14% in some methods) arise from sluggish reactivity of the phosphorus mustard dichloridate intermediate. Optimizations include:
- Solvent Selection : Dioxane enhances reaction rates due to its polar aprotic nature, improving nucleophilic substitution efficiency .
- Catalysis : Triethylamine (TEA) or DMAP accelerates reactions by deprotonating intermediates .
- Temperature Control : Maintaining 0–5°C minimizes side reactions during chloroethyl group addition .
Q. How does structural modification (e.g., butenyl vs. aryl groups) affect biological efficacy?
Comparative studies with analogues show:
- Butenyl Group : Enhances lipophilicity and membrane permeability compared to non-alkenyl derivatives (e.g., N,N-bis(2-chloroethyl)phosphorodiamidate) .
- Aryl Substitutions : Benzyl or p-methoxybenzyl groups (as in analogues like compound 2a/b) increase DNA binding affinity but may reduce metabolic stability .
- Deuterated Versions : Isotopic labeling (e.g., deuterated chloroethyl groups) aids pharmacokinetic tracing without altering efficacy .
Q. What computational methods are used to model interactions between this compound and DNA?
- Density Functional Theory (DFT) : Calculates electronic properties of alkylated DNA adducts, predicting sites of covalent bonding (e.g., guanine N7 vs. O6) .
- Molecular Dynamics (MD) : Simulates DNA distortion post-alkylation, revealing cross-linking patterns and repair enzyme evasion mechanisms .
- Docking Studies : Predict binding affinities to DNA repair proteins (e.g., MGMT), guiding resistance mitigation strategies .
Q. How do hydrolysis conditions influence the compound’s reactivity profile?
Hydrolysis in aqueous media generates two primary pathways:
- Acidic Conditions : Rapid cleavage of the P–O bond in the butenyl group, forming phosphoric acid derivatives .
- Alkaline Conditions : Slow degradation of chloroethyl groups, releasing ethylene chloride and reducing alkylation capacity .
- Buffered Solutions (pH 7.4) : Mimic physiological stability, showing a half-life of ~12 hours, suitable for in vivo studies .
Comparative Analysis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
